4-amino-N-(2-aminophenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes an oxadiazole ring, an amino group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of 2-aminobenzoic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as polyphosphoric acid, which facilitates the formation of the oxadiazole ring . The process involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.
Scientific Research Applications
4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Shares the amino and carboxyl groups but lacks the oxadiazole ring.
2-Amino-4H-pyran-3-carbonitrile derivatives: Similar in having an amino group and a heterocyclic ring but differ in the overall structure and properties.
Uniqueness
4-AMINO-3-[(2-AMINOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N5O3 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-amino-N-(2-aminophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C9H9N5O3/c10-5-3-1-2-4-6(5)12-9(15)7-8(11)13-17-14(7)16/h1-4H,10H2,(H2,11,13)(H,12,15) |
InChI Key |
MQVXKWSEIMWHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=[N+](ON=C2N)[O-] |
Origin of Product |
United States |
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